1-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(propan-2-yl)urea
Description
1-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(propan-2-yl)urea is a synthetic compound that features a trifluoromethyl group, a triazole ring, and a urea moiety
Properties
IUPAC Name |
1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N5O2/c1-6(2)15-8(19)14-4-5-18-9(20)17(3)7(16-18)10(11,12)13/h6H,4-5H2,1-3H3,(H2,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZWVSPOPJICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN1C(=O)N(C(=N1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(propan-2-yl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions.
Urea Formation: The final step involves the reaction of the triazole intermediate with isopropyl isocyanate to form the urea moiety.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(propan-2-yl)urea has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Agrochemicals: It is explored for use in pesticides and herbicides, leveraging its chemical stability and reactivity.
Materials Science: The compound’s trifluoromethyl group imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the triazole ring can interact with enzymes and receptors, modulating their activity. The urea moiety may form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its biological effects.
Comparison with Similar Compounds
Similar compounds to 1-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(propan-2-yl)urea include:
1-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(tert-butyl)urea: This compound has a tert-butyl group instead of an isopropyl group, affecting its steric properties and reactivity.
1-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(ethyl)urea: The ethyl group in this compound results in different pharmacokinetic and pharmacodynamic properties compared to the isopropyl derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 1-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(propan-2-yl)urea is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.29 g/mol. The structure features a triazole ring and an isopropyl urea moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.29 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of 1,2,4-triazole derivatives has been extensively studied, revealing a broad spectrum of pharmacological effects including:
Antimicrobial Activity : Triazole compounds often exhibit significant antibacterial and antifungal properties. Studies have shown that certain triazole derivatives possess activity against various strains of bacteria and fungi. For example, compounds related to 1-{2-[4-methyl-5-oxo... have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. A study highlighted that triazole hybrids exhibited cytotoxic effects on several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects : Some triazole compounds have been reported to exert anti-inflammatory effects by inhibiting key inflammatory mediators. This makes them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies on triazole derivatives suggest that modifications to the triazole ring and substituents significantly influence their biological activity. Key findings include:
- Substituent Variability : The presence of electron-donating groups (e.g., -OH) on the phenyl ring enhances antimicrobial activity.
- Chain Length Impact : Variations in alkyl chain length at specific positions can either enhance or diminish activity; longer chains may lead to decreased efficacy .
- Hybridization with Other Moieties : Combining triazole with other pharmacophores (e.g., quinolone) has shown synergistic effects against pathogens .
Case Studies
Several studies have explored the biological activity of compounds similar to 1-{2-[4-methyl...}. Here are notable examples:
- Antibacterial Activity Study : A series of quinolone-triazole hybrids were synthesized and tested against E. coli and Pseudomonas aeruginosa. The most active compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.125 μg/mL against S. aureus .
- Antifungal Screening : Triazole derivatives were evaluated against clinical strains of fungi, showing promising results with MIC values significantly lower than standard antifungal agents .
- Cytotoxicity Assays : In vitro studies using cancer cell lines demonstrated that certain modifications to the triazole structure led to increased cytotoxicity compared to unmodified compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
